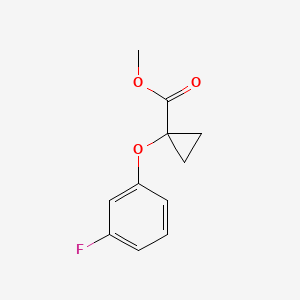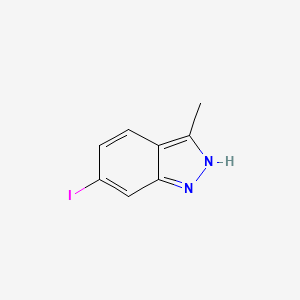
6-Iodo-3-metil-1H-indazol
Descripción general
Descripción
6-Iodo-3-methyl-1H-indazole is a chemical compound with the CAS Number: 1082041-53-9 . It has a molecular weight of 258.06 .
Synthesis Analysis
The synthesis of 1H-indazole, which is similar to 6-Iodo-3-methyl-1H-indazole, has been studied . A previous mechanism for the cyclization step was proved to be nonfeasible and a hydrogen bond propelled mechanism was proposed . This new mechanism is suitable for similar cyclization, and a new reaction is predicted .Molecular Structure Analysis
The molecular structure of 6-Iodo-3-methyl-1H-indazole can be represented by the SMILES stringCC1=NNC2=C1C=CC(I)=C2 . The InChI code for the compound is 1S/C8H7IN2/c1-5-7-3-2-6(9)4-8(7)11-10-5/h2-4H,1H3,(H,10,11) . Physical and Chemical Properties Analysis
6-Iodo-3-methyl-1H-indazole is a solid compound . It is light yellow to brown in color .Aplicaciones Científicas De Investigación
Aplicaciones Anticancerígenas
Los derivados del “6-Iodo-3-metil-1H-indazol” han sido estudiados ampliamente por su potencial como agentes anticancerígenos. Se ha descubierto que exhiben actividades inhibitorias contra varias líneas celulares de cáncer humano, incluyendo células de pulmón (A549), leucemia mieloide crónica (K562), próstata (PC-3) y hepatoma (Hep-G2) . Estos compuestos pueden inducir apoptosis y afectar el ciclo celular, potencialmente mediante la inhibición de los miembros de la familia Bcl2 y la vía p53/MDM2 .
Propiedades Antiinflamatorias
El motivo estructural del indazol es conocido por poseer propiedades antiinflamatorias. La funcionalización en C-3 del 1H-indazol, que incluye el variante 6-Iodo-3-metil, puede conducir a la producción de precursores farmacéuticos utilizados en el tratamiento de diversas enfermedades inflamatorias .
Efectos Antidepresivos e Hipertensivos
Los compuestos de indazol, incluida la variante 6-Iodo-3-metil, se ha informado que tienen aplicaciones medicinales como antidepresivos e hipertensos. Estas aplicaciones se basan en la capacidad de estos compuestos para interactuar con objetivos biológicos que desempeñan un papel en la regulación del estado de ánimo y el control de la presión arterial .
Actividad Antibacteriana
El núcleo de indazol es un componente en varios compuestos con actividad antibacteriana. La investigación sobre el this compound podría conducir al desarrollo de nuevos agentes antibacterianos que son efectivos contra cepas resistentes de bacterias .
Inhibición Enzimática
Los derivados del indazol son conocidos por inhibir varias enzimas, como la proteasa del VIH, la reductasa aldólica y los inhibidores de la acetilcolinesterasa. Esto los convierte en valiosos en el diseño de fármacos dirigidos a estas enzimas para el tratamiento de enfermedades como el VIH, la diabetes y la enfermedad de Alzheimer .
Metodologías Sintéticas
Además de las aplicaciones medicinales directas, el this compound también es significativo en la química sintética. Puede utilizarse en reacciones catalizadas por metales de transición, reacciones de ciclación reductora y la síntesis de indazoles mediante la formación de enlaces C–N y N–N, que son pasos cruciales en la creación de moléculas orgánicas complejas .
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar indazole derivatives have been designed as inhibitors of indoleamine 2,3-dioxygenase 1 (ido1), a heme-containing enzyme involved in the catabolism of tryptophan . IDO1 plays a crucial role in the immune response and is often overexpressed in cancer cells .
Mode of Action
This could result in the disruption of tryptophan metabolism, thereby affecting the growth and survival of cancer cells .
Biochemical Pathways
The biochemical pathways affected by 6-Iodo-3-methyl-1H-indazole are likely related to tryptophan metabolism, given the potential targeting of IDO1 . By inhibiting IDO1, this compound could disrupt the kynurenine pathway, leading to decreased production of immunosuppressive metabolites and thus enhancing the immune response against cancer cells .
Result of Action
For instance, one such compound significantly suppressed IDO1 protein expression and induced G2/M cell cycle arrest in human colorectal cancer cells .
Análisis Bioquímico
Biochemical Properties
6-Iodo-3-methyl-1H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), which is involved in the tryptophan metabolism pathway. 6-Iodo-3-methyl-1H-indazole acts as an inhibitor of IDO1, thereby modulating the levels of tryptophan and its metabolites. This interaction is crucial in regulating immune responses and has implications in cancer therapy .
Cellular Effects
The effects of 6-Iodo-3-methyl-1H-indazole on various types of cells and cellular processes are profound. It has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, 6-Iodo-3-methyl-1H-indazole induces apoptosis and cell cycle arrest, particularly in the G2/M phase. This compound also modulates the expression of key regulatory proteins such as p53 and Bcl-2 family members, which are involved in cell survival and apoptosis . Additionally, 6-Iodo-3-methyl-1H-indazole has been observed to inhibit the proliferation of cancer cells by targeting specific signaling pathways, making it a promising candidate for anticancer therapy .
Molecular Mechanism
At the molecular level, 6-Iodo-3-methyl-1H-indazole exerts its effects through various mechanisms. It binds to the active sites of target enzymes, such as IDO1, and inhibits their activity. This inhibition leads to a decrease in the production of kynurenine, a metabolite of tryptophan, which in turn affects immune cell function and tumor growth . Furthermore, 6-Iodo-3-methyl-1H-indazole influences gene expression by modulating transcription factors and signaling molecules. For instance, it has been shown to activate the p53 pathway, leading to increased expression of pro-apoptotic genes and suppression of anti-apoptotic genes .
Temporal Effects in Laboratory Settings
The temporal effects of 6-Iodo-3-methyl-1H-indazole in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function In vitro studies have demonstrated that 6-Iodo-3-methyl-1H-indazole remains stable under physiological conditions for extended periodsLong-term exposure to 6-Iodo-3-methyl-1H-indazole has been shown to result in sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of 6-Iodo-3-methyl-1H-indazole vary with different dosages in animal models. Studies have shown that low to moderate doses of 6-Iodo-3-methyl-1H-indazole exhibit significant anticancer activity with minimal toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . The therapeutic window for 6-Iodo-3-methyl-1H-indazole is narrow, and careful dose optimization is required to achieve maximum therapeutic efficacy with minimal adverse effects.
Metabolic Pathways
6-Iodo-3-methyl-1H-indazole is involved in several metabolic pathways, primarily through its interaction with enzymes such as IDO1. By inhibiting IDO1, 6-Iodo-3-methyl-1H-indazole affects the tryptophan metabolism pathway, leading to altered levels of metabolites such as kynurenine and serotonin . These changes in metabolite levels have downstream effects on immune function, neurotransmission, and cellular metabolism. Additionally, 6-Iodo-3-methyl-1H-indazole may interact with other metabolic enzymes, influencing metabolic flux and metabolite levels in cells .
Transport and Distribution
The transport and distribution of 6-Iodo-3-methyl-1H-indazole within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, 6-Iodo-3-methyl-1H-indazole can localize to various cellular compartments, including the cytoplasm and nucleus. Its distribution is influenced by factors such as lipophilicity, molecular size, and the presence of specific transporters . Understanding the transport and distribution mechanisms of 6-Iodo-3-methyl-1H-indazole is crucial for optimizing its therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of 6-Iodo-3-methyl-1H-indazole plays a critical role in its activity and function. This compound has been observed to localize in the nucleus, where it can interact with nuclear proteins and influence gene expression . Additionally, 6-Iodo-3-methyl-1H-indazole may undergo post-translational modifications that direct it to specific subcellular compartments, such as mitochondria or endoplasmic reticulum. These targeting signals and modifications are essential for the precise regulation of its biochemical and cellular effects.
Propiedades
IUPAC Name |
6-iodo-3-methyl-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN2/c1-5-7-3-2-6(9)4-8(7)11-10-5/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZFXTMDHAKOGFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=CC2=NN1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90650578 | |
| Record name | 6-Iodo-3-methyl-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1082041-53-9 | |
| Record name | 6-Iodo-3-methyl-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 1H-pyrazolo[3,4-C]pyridine-3-carboxylate](/img/structure/B1449929.png)

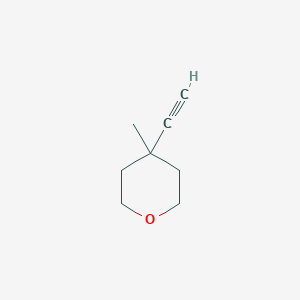
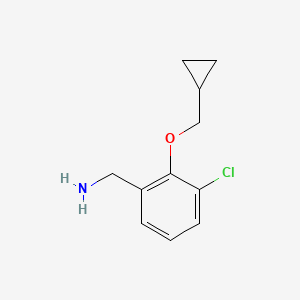
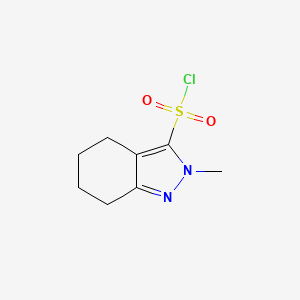
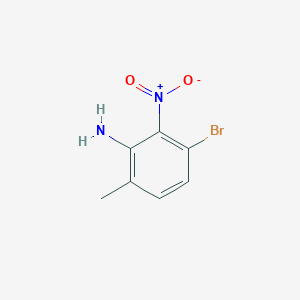
![[2-(Piperidin-4-ylmethyl)phenyl]methanol](/img/structure/B1449939.png)

![Ethyl [(3-nitropyridin-2-yl)-amino]acetate hydrochloride](/img/structure/B1449946.png)




